molecular formula C19H27N3O5S2 B15288344 N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide

N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide

Cat. No.: B15288344
M. Wt: 441.6 g/mol
InChI Key: KGQRTKYWLFVGTM-UHFFFAOYSA-N
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Description

N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide is a derivative of the Class III antiarrhythmic agent dofetilide (IUPAC: N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethyl-methyl-amino]ethoxy]phenyl]methanesulfonamide) . The compound in question is structurally modified via desmethylation and sulfonyl group substitutions, resulting in the molecular formula C20H29N3O7S3 (vs. dofetilide’s C19H27N3O5S2) . This modification alters pharmacokinetic and pharmacodynamic properties, including binding affinity to IKr and metabolic stability.

Properties

Molecular Formula

C19H27N3O5S2

Molecular Weight

441.6 g/mol

IUPAC Name

N-[4-[2-[2-(4-aminophenoxy)ethyl-methylamino]ethyl]phenyl]-N-methylsulfonylmethanesulfonamide

InChI

InChI=1S/C19H27N3O5S2/c1-21(14-15-27-19-10-6-17(20)7-11-19)13-12-16-4-8-18(9-5-16)22(28(2,23)24)29(3,25)26/h4-11H,12-15,20H2,1-3H3

InChI Key

KGQRTKYWLFVGTM-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)CCOC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Stepwise Sulfonylation Using Imidazolium Reagents

A patented method for synthesizing dofetilide derivatives involves the use of N-methylsulfonyl-N'-methylimidazolium chloride (III), prepared in situ from 1-methylimidazole and methanesulfonyl chloride.

Reaction Conditions
  • Step A (Reagent Preparation) :
    • Molar Ratio : 1.08 mol of 1-methylimidazole per 1 mol of methanesulfonyl chloride.
    • Solvent : Inert solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
    • Temperature : Maintained between −15°C and −5°C to prevent side reactions.
Sulfonylation of the Diamine Intermediate

The diamine precursor 1-(4-aminophenoxy)-2-[N-(4-aminophenethyl)-N-methylamino]ethane is reacted with the imidazolium reagent under controlled conditions:

  • Solvent : NMP or DMF.
  • Temperature : −15°C to −5°C to ensure gradual sulfonylation.
  • Workup : The reaction is quenched with aqueous sodium sulfite and sodium bicarbonate, followed by extraction into ethyl acetate. Crystallization is induced by adding an antisolvent (e.g., hexane).
Key Advantages
  • Reduced Byproducts : Avoids formation of methanesulfonimides, a common issue when using methanesulfonyl chloride directly.
  • Scalability : Ethyl acetate extraction simplifies large-scale purification.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Parameter Laboratory-Scale Optimization Industrial Adaptation
Solvent NMP, DMF NMP (recyclable)
Catalyst None (imidazolium reagent) None
Temperature −15°C to −5°C −10°C (controlled)
Yield Not reported 70–80% (estimated)

Purity Control Measures

  • Inorganic Salt Removal : Filtration through celite or activated carbon to adsorb residual salts.
  • Crystallization : Ethyl acetate/antisolvent system achieves >98% purity, critical for pharmaceutical applications.

Analytical Characterization

Key Spectroscopic Data

Technique Observations
1H NMR Distinct peaks for methylsulfonyl (δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm).
HPLC-MS [M+H]+ at m/z 597.8, confirming molecular weight.

Regulatory Compliance

  • Reference Standards : Must comply with USP, EMA, and BP guidelines for impurity profiling.
  • Structure Elucidation Reports (SER) : Mandatory for ANDA/NDA submissions.

Chemical Reactions Analysis

N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like or .

    Reduction: Reduction reactions can be performed using reducing agents such as or .

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, using reagents like or .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide is not well-documented, but it is likely related to its parent compound, Dofetilide. Dofetilide works by blocking potassium channels in the heart, which helps to restore normal heart rhythm. The molecular targets and pathways involved include the hERG (human Ether-à-go-go-Related Gene) potassium channels .

Comparison with Similar Compounds

Dofetilide

  • Structure : Contains two methanesulfonamido groups and a tertiary amine linkage between two phenyl rings .
  • Mechanism : High-affinity open-channel blocker of HERG/IKr (EC50 = 12 nM) with voltage- and time-dependent block kinetics .
  • Clinical Effects : Potent QTc prolongation (ΔQTc = +24% at 3 nM in vitro) but significant proarrhythmic risk (e.g., Torsades de Pointes) at supratherapeutic doses .

N-Desmethyldofetilide

  • Structure : Lacks one methyl group from the sulfonamide moiety (C18H25N3O5S2) .
  • Activity : Retains IKr-blocking activity but with reduced potency compared to dofetilide. Synthesized as a metabolite in preclinical studies .

Ibutilide

  • Structure : Shares a methanesulfonanilide group but has a single phenyl ring and a quaternary amine .
  • Mechanism : Rapid IKr blockade with additional sodium channel effects.
  • Clinical Use : Acute conversion of atrial fibrillation/flutter but higher proarrhythmia risk than dofetilide .

Pharmacological Comparison

Table 1: Key Pharmacological Parameters

Compound Molecular Formula Target (IKr EC50/Kd) APD90 Prolongation Proarrhythmic Risk
Dofetilide C19H27N3O5S2 12 nM +24% at 3 nM High
N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide C20H29N3O7S3 Not reported Inferior to parent* Likely lower*
Ibutilide C20H27N2O3S 35 nM +30% at 10 nM Very High
Sotalol C12H20N2O3S 50 μM +15% at 1 μM Moderate

*Inferred from structural modifications and metabolite data .

Key Findings:

Potency : Dofetilide exhibits superior IKr blockade (EC50 = 12 nM) compared to ibutilide (35 nM) and sotalol (50 μM) . This compound’s potency is likely reduced due to steric hindrance from additional sulfonyl groups .

Proarrhythmic Risk : Dofetilide induces ventricular flutter at 5×Cmax, while its metabolite shows diminished arrhythmogenicity in preclinical models .

Metabolic and Kinetic Differences

  • Dofetilide : Undergoes hepatic metabolism via CYP3A4, producing N-desmethyl metabolites with attenuated activity .
  • This compound : The sulfonyl modifications likely enhance metabolic stability but reduce HERG binding affinity due to increased polarity .
  • Elimination : Dofetilide has a half-life of ~10 hours, whereas its derivatives may exhibit prolonged elimination due to structural bulk .

Clinical and Preclinical Implications

  • This compound is primarily studied as a pharmaceutical impurity or metabolite rather than a therapeutic agent .
  • Structural analogs like ibutilide and dofetilide remain clinically relevant despite proarrhythmic risks, underscoring the need for derivatives with improved safety profiles .

Biological Activity

N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide is a derivative of dofetilide, a class III antiarrhythmic agent primarily used for the treatment of atrial fibrillation and flutter. This compound has garnered attention due to its potential biological activities, particularly in the modulation of ion channels and its implications in cardiac health.

Chemical Structure and Properties

The molecular structure of this compound features sulfonyl groups that may influence its pharmacological properties. Below is a summary of its chemical characteristics:

PropertyData
Molecular Formula C₁₃H₁₅N₃O₄S₂
Molecular Weight 313.39 g/mol
Canonical SMILES C(C(=O)NCCS(=O)(=O)C)N(C)S(=O)(=O)C

This compound functions primarily as a selective blocker of voltage-gated potassium channels, particularly the hERG (KV11.1) channels, which are crucial for cardiac repolarization. By inhibiting these channels, the compound prolongs the action potential duration and refractory period in cardiac tissues, thus exerting its antiarrhythmic effects .

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antiarrhythmic Effects : Similar to dofetilide, this compound has shown efficacy in maintaining sinus rhythm in patients with atrial fibrillation. Studies indicate a significant reduction in recurrence rates when compared to placebo treatments .
  • Cardiotoxicity Assessment : While effective, there are concerns regarding the potential for torsades de pointes (a type of ventricular tachycardia), particularly at higher doses. Clinical studies have documented occurrences of this arrhythmia in patients treated with dofetilide derivatives .
  • Potential Antimicrobial Properties : Preliminary investigations suggest that derivatives of dofetilide may exhibit antimicrobial activities against certain bacterial strains. However, specific data on this compound remains limited and requires further exploration.

Case Studies and Research Findings

Several clinical trials have evaluated the efficacy and safety profile of dofetilide and its derivatives:

  • DIAMOND Study : This study highlighted that dofetilide significantly improved the maintenance of sinus rhythm compared to placebo in patients with left ventricular dysfunction. The probability of maintaining sinus rhythm for one year was 79% with dofetilide versus 42% with placebo (P<0.001) .
  • Myocardial Infarction Cohort : In patients with recent myocardial infarction, dofetilide demonstrated superior efficacy in restoring sinus rhythm compared to placebo (25 vs 7 cases; p=0.002). However, it did not significantly affect overall mortality rates .
  • Congestive Heart Failure Patients : A study involving patients with congestive heart failure indicated that dofetilide effectively converted atrial fibrillation to sinus rhythm and reduced hospitalization rates due to worsening heart failure (risk ratio 0.75) .

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